alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol
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Overview
Description
Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol: is a complex organic compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is notable for its unique structure, which includes an oxazole ring, a methylphenyl group, and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol typically involves multiple steps, including the formation of the oxazole and imidazole rings. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions with stringent control over reaction conditions to ensure consistency and quality. The compound is usually produced in a neat format and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: This reaction can reduce specific functional groups, modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of new compounds with different functional groups .
Scientific Research Applications
Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study its properties and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in neurological research.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Other Oxazole Derivatives: Compounds with oxazole rings exhibit a range of chemical and biological properties, making them useful in various applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
1-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-1-(1H-imidazol-5-yl)ethanol |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(15-20-16(2,3)9-22-15)6-5-7-13(11)17(4,21)14-8-18-10-19-14/h5-8,10,21H,9H2,1-4H3,(H,18,19) |
InChI Key |
KRHRHCYUROWKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(C)(C2=CN=CN2)O)C3=NC(CO3)(C)C |
Origin of Product |
United States |
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